![molecular formula C16H21N3O4S B215250 4-nitro-1-isobutyl-5-(phenylsulfonyl)-2-propyl-1H-imidazole](/img/structure/B215250.png)
4-nitro-1-isobutyl-5-(phenylsulfonyl)-2-propyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-1-isobutyl-5-(phenylsulfonyl)-2-propyl-1H-imidazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of study. In
Wirkmechanismus
The mechanism of action of 4-nitro-1-isobutyl-5-(phenylsulfonyl)-2-propyl-1H-imidazole is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Specifically, it has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in a variety of cellular processes including signal transduction, cell growth, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitro-1-isobutyl-5-(phenylsulfonyl)-2-propyl-1H-imidazole are complex and depend on the specific system being studied. In general, this compound has been shown to affect cellular processes such as signal transduction, cell growth, and differentiation. It has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-nitro-1-isobutyl-5-(phenylsulfonyl)-2-propyl-1H-imidazole in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This allows researchers to investigate the specific roles of these molecules in cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for research involving 4-nitro-1-isobutyl-5-(phenylsulfonyl)-2-propyl-1H-imidazole. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and proteins.
2. Exploration of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and cancerous diseases.
3. Development of new derivatives of this compound with improved selectivity and reduced toxicity.
4. Investigation of the potential use of this compound as a tool in drug discovery research.
In conclusion, 4-nitro-1-isobutyl-5-(phenylsulfonyl)-2-propyl-1H-imidazole is a unique and versatile chemical compound with many potential applications in scientific research. Its ability to selectively inhibit certain enzymes and proteins makes it a valuable tool for investigating cellular processes and identifying potential drug targets. However, its potential toxicity must be carefully considered when designing experiments using this compound.
Synthesemethoden
The synthesis of 4-nitro-1-isobutyl-5-(phenylsulfonyl)-2-propyl-1H-imidazole involves a multi-step process that requires several intermediate compounds. The starting material is 2-propyl-4,5-diphenyl-1H-imidazole, which is then treated with isobutyl bromide to form the isobutyl derivative. The resulting compound is then reacted with sodium nitrite and sulfuric acid to form the nitro derivative. Finally, the nitro derivative is treated with sodium sulfite to form the target compound.
Wissenschaftliche Forschungsanwendungen
4-nitro-1-isobutyl-5-(phenylsulfonyl)-2-propyl-1H-imidazole has been extensively studied for its potential applications in various fields of study. In particular, it has been used as a tool in biochemical and physiological research to investigate the mechanisms of action of various enzymes and proteins. This compound has also been used in drug discovery research to identify potential drug targets and to develop new therapeutic agents.
Eigenschaften
Produktname |
4-nitro-1-isobutyl-5-(phenylsulfonyl)-2-propyl-1H-imidazole |
---|---|
Molekularformel |
C16H21N3O4S |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
5-(benzenesulfonyl)-1-(2-methylpropyl)-4-nitro-2-propylimidazole |
InChI |
InChI=1S/C16H21N3O4S/c1-4-8-14-17-15(19(20)21)16(18(14)11-12(2)3)24(22,23)13-9-6-5-7-10-13/h5-7,9-10,12H,4,8,11H2,1-3H3 |
InChI-Schlüssel |
NBDSXQFFUYCQTN-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=C(N1CC(C)C)S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCCC1=NC(=C(N1CC(C)C)S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.